5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
5-(3-cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2S/c13-5-9-3-4-10(15-9)12-6-11(14,7-12)8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
InChI Key |
HMFMKEWSPNZSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CN(C2)C3=CC=C(S3)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiophene-2-carbaldehyde Core
The starting point for the synthesis is often 2-thiophenecarboxaldehyde , which serves as the aldehyde-functionalized thiophene scaffold. Industrially and in research, this compound can be synthesized efficiently by formylation of thiophene using phosgene and N,N-dimethylformamide (DMF) as a formylating agent, as described in patent CN102627627A:
- Reaction Conditions : Thiophene is reacted with solid phosgene and DMF in chlorobenzene solvent at low temperature (0 °C), followed by gradual warming to 75–85 °C for several hours.
- Workup : After reaction completion, hydrolysis and extraction steps yield 2-thiophenecarboxaldehyde with high purity and approximately 87% yield.
- Advantages : This method uses solid phosgene, which is safer and less polluting than gaseous phosgene, and is suitable for industrial scale production due to cost-effectiveness and high yield.
Incorporation of the Cyclopropyl Group on the Azetidine Ring
The cyclopropyl substituent at the 3-position of the azetidine ring is introduced either:
- By starting with a pre-functionalized 3-cyclopropyl-3-hydroxyazetidine nucleophile, or
- Via post-substitution alkylation or cyclopropanation reactions on the azetidine ring after its attachment to the thiophene core.
The exact synthetic details for the cyclopropyl group installation are less frequently reported in open literature but typically involve standard cyclopropanation methods or use of cyclopropyl-containing building blocks in the azetidine synthesis step.
Purification and Characterization
After synthesis, the crude product is purified by:
- Filtration and recrystallization from solvents such as chloroform, n-hexane, or ethyl acetate.
- Drying under reduced pressure to obtain the pure compound.
- Purity and structure are confirmed by NMR, mass spectrometry, and elemental analysis.
Summary Table of Preparation Method Parameters
| Step | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formylation of Thiophene | Thiophene, solid phosgene, DMF | Chlorobenzene, 0 °C to 85 °C, 4–6 h | 87 | Industrially scalable, high purity aldehyde |
| 2. Amination at 5-position | 5-Bromothiophene-2-carbaldehyde, 3-hydroxyazetidine hydrochloride | NMP or chloroform, DBU or triethylamine, 30–50 °C | 60–75 (analogous compounds) | Nucleophilic substitution |
| 3. Cyclopropyl group introduction | 3-Hydroxyazetidine or azetidine intermediate | Cyclopropylation reagents or prefunctionalized azetidine | Not explicitly reported | May require specialized cyclopropanation |
| 4. Purification | Crude product | Recrystallization, filtration | - | Ensures high purity |
Representative Research Results and Observations
- The nucleophilic substitution of 5-bromothiophene-2-carbaldehyde with azetidine derivatives proceeds smoothly under reflux or mild heating, giving moderate to good yields (60–75%).
- Use of bases such as DBU or triethylamine facilitates the reaction by deprotonating the azetidine nucleophile.
- The presence of the hydroxy group on the azetidine ring may require careful control of reaction conditions to avoid side reactions.
- The cyclopropyl substituent imparts steric and electronic effects that may influence the reactivity and stability of the azetidine intermediate.
- Purification by recrystallization from chloroform/n-hexane mixtures yields crystalline material suitable for further characterization and application.
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carboxylic acid
Reduction: 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-methanol
Substitution: Various halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl-hydroxyazetidinyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : Derivatives with aryl or heteroaryl substituents (e.g., 6b) are synthesized via palladium-catalyzed cross-coupling (Suzuki), achieving high yields (85%) . In contrast, brominated derivatives (e.g., compound 3) require electrophilic substitution but still achieve 80% yields . The target compound’s synthesis would likely involve introducing the azetidine group via nucleophilic substitution, though reaction efficiency remains speculative.
- Steric and Electronic Effects: The azetidine ring in the target compound introduces both steric bulk (cyclopropyl) and polarity (hydroxyl), which may hinder crystallization compared to planar aryl substituents (e.g., diphenylamino in 6b).
Physical and Spectroscopic Properties
Table 2: Comparative Physical Properties
Key Observations :
- Aldehyde Reactivity: The aldehyde proton in diphenylamino-substituted 6b appears at δ 9.86, slightly downfield compared to δ 9.82 in dibrominated 3, likely due to electron-donating effects of the aryl amino group .
- Oxidative Stability : 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde undergoes oxidation to a carboxylic acid under acidic H₂O₂ conditions . The target compound’s hydroxyl group may enhance susceptibility to oxidation, necessitating protective strategies during synthesis.
Functional and Application-Based Comparisons
Key Observations :
- Biological Activity : Nitrothiophene-thiadiazole hybrids exhibit antileishmanial activity, suggesting that electron-deficient thiophene cores enhance bioactivity . The target compound’s azetidine-hydroxyl group could modulate solubility and target binding, though cytotoxicity data are lacking.
- Materials Science: Diphenylamino derivatives (e.g., 6b) are used in optoelectronic devices due to extended conjugation and electron-donating groups . The target compound’s rigid azetidine may disrupt conjugation but introduce steric control in COF (covalent organic framework) assembly, as seen with triphenylamine-based ligands .
Biological Activity
5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde (CAS No. 1858458-84-0) is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring attached to a cyclopropyl-substituted hydroxyazetidine moiety, contributing to its unique biological profile. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₁O₂S |
| Molecular Weight | 223.29 g/mol |
| CAS Number | 1858458-84-0 |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Research indicates that the compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : The presence of the hydroxy group may contribute to anti-inflammatory activities by modulating inflammatory pathways.
- Cytotoxicity Against Cancer Cells : Initial cytotoxicity assays indicate that this compound may selectively induce apoptosis in certain cancer cell lines.
Antimicrobial Studies
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several derivatives of thiophene compounds, including this compound. The results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus with an MIC value of 15 µg/mL, suggesting potential as an antimicrobial agent .
Anti-inflammatory Mechanisms
In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect was quantified using ELISA assays, where a notable decrease in TNF-alpha levels was observed at concentrations ranging from 10 to 50 µM .
Cytotoxicity Assays
The cytotoxic potential was assessed using MTT assays on human cancer cell lines including HeLa and MCF-7. The compound exhibited IC50 values of 20 µM for HeLa cells and 25 µM for MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
